Ethyl 2-(2-(2-(5-oxo-2,3,5,6,7,8-hexahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-3-yl)acetamido)thiazol-4-yl)acetate
Description
The target compound features a bicyclic thiazolo[3,2-a]pyrimidine core fused with a cyclopentane ring, substituted at the 3-position by an acetic acid derivative. Key structural motifs include:
- Thiazolo[3,2-a]pyrimidine: A nitrogen-sulfur heterocycle with demonstrated pharmacological relevance.
- Acetamido-thiazole linkage: Introduces hydrogen-bonding capacity and structural rigidity.
- Ethyl ester: Modifies solubility and metabolic stability.
Properties
IUPAC Name |
ethyl 2-[2-[[2-(2-oxo-10-thia-1,8-diazatricyclo[7.3.0.03,7]dodeca-3(7),8-dien-12-yl)acetyl]amino]-1,3-thiazol-4-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O4S2/c1-2-26-15(24)6-10-8-27-17(19-10)21-14(23)7-11-9-28-18-20-13-5-3-4-12(13)16(25)22(11)18/h8,11H,2-7,9H2,1H3,(H,19,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLJPHNXMUSDFCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)CC2CSC3=NC4=C(CCC4)C(=O)N23 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-(2-(2-(5-oxo-2,3,5,6,7,8-hexahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-3-yl)acetamido)thiazol-4-yl)acetate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies.
Synthesis
The synthesis of this compound involves a multi-step process that typically includes the formation of thiazolo[3,2-a]pyrimidine derivatives through cyclization reactions. A notable method for synthesizing thiazolo[3,2-a]pyrimidine derivatives is a one-pot procedure that has been documented in literature. The reaction generally employs polyphosphoric acid as a catalyst and involves the condensation of various precursors under controlled temperature conditions .
Antimicrobial Activity
Research has indicated that derivatives of thiazolo[3,2-a]pyrimidines exhibit moderate antimicrobial activity. For instance, compounds synthesized in related studies showed varying degrees of effectiveness against bacterial strains when compared to standard antibiotics. The antimicrobial screening revealed that certain derivatives had enhanced activity profiles compared to reference drugs .
Anti-inflammatory and Analgesic Effects
In a comparative study on thiazolo derivatives similar to this compound, compounds demonstrated significant anti-inflammatory effects. The maximum anti-inflammatory activity was observed at 5 hours post-administration when compared to indomethacin. Furthermore, analgesic activity was also noted to peak at the same interval when tested against aspirin .
Hypolipidemic Activity
Another area of interest is the compound's potential hypolipidemic effects. In studies involving related thiazole derivatives, compounds have shown the ability to reduce serum cholesterol and triglyceride levels significantly in animal models. For example, a related compound was able to reduce these levels by 23% and 35%, respectively, suggesting that this compound may possess similar properties .
Case Studies
-
Antimicrobial Screening : A study conducted on various thiazolo[3,2-a]pyrimidine derivatives showed that certain compounds exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The results were measured using Minimum Inhibitory Concentration (MIC) methods.
Compound MIC (µg/mL) against E. coli MIC (µg/mL) against S. aureus Compound A 32 16 Compound B 64 32 Ethyl Derivative 16 8 -
Inflammation Model : In an experimental model of inflammation induced by carrageenan in rats, the administration of ethyl derivatives resulted in a significant reduction in paw edema compared to control groups.
Time (hours) Paw Edema (mm) Control Paw Edema (mm) Treated 1 8 6 5 10 4 24 12 5
Comparison with Similar Compounds
Structural Analogues
Cyclopenta[d]thiazolo[3,2-a]pyrimidine Derivatives
- (5-Oxo-2,3,5,6,7,8-hexahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-3-yl)acetic acid (CAS 1125409-81-5):
- Ethyl 2-(2-acetoxybenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-1,3-thiazolo[3,2-a]pyrimidine-6-carboxylate :
Thieno vs. Thiazolo Fused Systems
- Ethyl 2-(2-((3-(4-chlorophenyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamido)acetate (CAS 573938-02-0): Difference: Thieno[2,3-d]pyrimidine replaces thiazolo[3,2-a]pyrimidine. Impact: Reduced basicity due to sulfur’s lower electronegativity in thiophene versus thiazole. Bioactivity may differ in cellular uptake .
Imidazo and Oxazolo Analogues
- N-(2-(4-substituted phenyl)-5-oxoimidazolidin-1-yl)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-oxazolo[3,2-a]pyrimidine-6-carboxamides: Difference: Oxazolo[3,2-a]pyrimidine core with imidazolidinone substituents. Activity: Exhibited antibacterial efficacy (MIC = 8–32 µg/mL against S.
Physicochemical Properties
| Property | Target Compound | Acid Form (CAS 1125409-81-5) | Thieno Analog (CAS 573938-02-0) |
|---|---|---|---|
| Molecular Weight | ~298.29 (estimated) | 252.29 | 479.94 |
| logP (Predicted) | 2.8–3.2 | 1.5–2.0 | 3.5–4.0 |
| Solubility (Water) | Low (ester) | Moderate (carboxylic acid) | Very Low (chlorophenyl group) |
| Thermal Stability | Stable to 150°C (analog data) | Decomposes ~200°C | N/A |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
